REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][CH:10]=1)[C:6]#[N:7].[CH2:11]([Mg]Br)[CH3:12].CO.[H-].[H-].[H-].[H-].[Li+].[Al+3]>[Cu]Br.C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:6]([NH2:7])[CH2:11][CH3:12])[CH:8]=[CH:9][CH:10]=1 |f:3.4.5.6.7.8|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C#N)C=CC1
|
Name
|
|
Quantity
|
33.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)[Mg]Br
|
Name
|
|
Quantity
|
16.5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.61 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
copper (I) bromide
|
Quantity
|
43 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]Br
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 60 min at room temp
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
flask equipped with a reflux condenser
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with an aqueous 2M solution of Rochelles' salts (200 mL)
|
Type
|
STIRRING
|
Details
|
stirred for 60 min at room temperature
|
Duration
|
60 min
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×30 mL)
|
Type
|
CUSTOM
|
Details
|
the organic extracts dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C(CC)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.37 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |